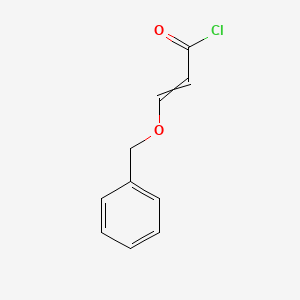
1,3-Dioxolan-2-one, 4-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolan-2-one, 4-(phenylmethyl)- is an organic compound with the molecular formula C10H10O3 It is a cyclic carbonate derivative, characterized by a dioxolane ring fused with a phenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dioxolan-2-one, 4-(phenylmethyl)- can be synthesized through several methods. One common approach involves the reaction of phenylmethyl alcohol with ethylene carbonate in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C and a reaction time of several hours. The catalyst used can be a base such as potassium carbonate or an acid such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of 1,3-Dioxolan-2-one, 4-(phenylmethyl)- often involves the transesterification of ethylene carbonate with phenylmethyl alcohol. This method is preferred due to its high yield and efficiency. The reaction is carried out in a continuous flow reactor, with the reactants being fed into the reactor at a controlled rate. The product is then purified through distillation or crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dioxolan-2-one, 4-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields alcohols or other reduced derivatives.
Substitution: Results in the formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolan-2-one, 4-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolan-2-one, 4-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or disrupting cellular processes. The phenylmethyl group can interact with hydrophobic pockets in proteins, while the dioxolane ring can form hydrogen bonds with amino acid residues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolan-2-one: A simpler analog without the phenylmethyl group.
4-(Hydroxymethyl)-1,3-dioxolan-2-one: Contains a hydroxymethyl group instead of a phenylmethyl group.
4-(Phenoxymethyl)-1,3-dioxolan-2-one: Has a phenoxymethyl group instead of a phenylmethyl group.
Uniqueness
1,3-Dioxolan-2-one, 4-(phenylmethyl)- is unique due to the presence of the phenylmethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s hydrophobicity and can influence its reactivity and interactions with other molecules .
Eigenschaften
CAS-Nummer |
161007-10-9 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
4-benzyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C10H10O3/c11-10-12-7-9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI-Schlüssel |
SLKZVILLZSIVQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)O1)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





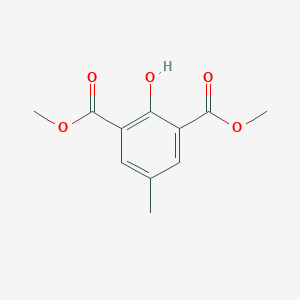


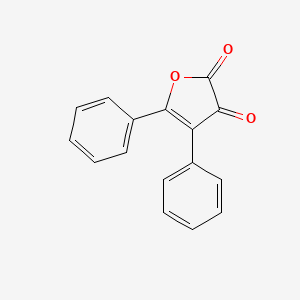
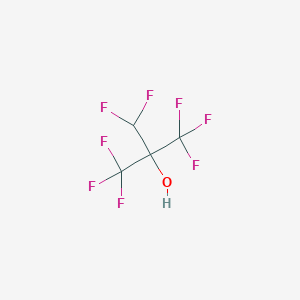
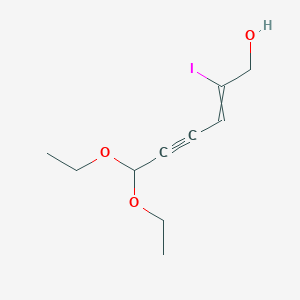
![4-{[(2-Methoxypropan-2-yl)oxy]methyl}-2,2-dimethyl-1,3-dioxolane](/img/structure/B14281768.png)
![Phenol, 2-[[[(2-hydroxyphenyl)methyl]imino]methyl]-6-methoxy-](/img/structure/B14281776.png)

![{[(Hex-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14281784.png)
